N~3~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound with the molecular formula C22H18Cl2N2O2
Preparation Methods
The synthesis of N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction .
Chemical Reactions Analysis
N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can be compared with other similar compounds, such as:
N,N’-bis(3-chloro-4-methylphenyl)-isophthalamide: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
N,N’-bis(3-chloro-2-methylphenyl)succinamide: This compound has a similar phenyl ring substitution pattern but differs in the central core structure.
N,N’-bis(3-chloro-2-methylphenyl)terephthalamide: This compound has a similar phenyl ring substitution pattern but differs in the central core structure.
Properties
IUPAC Name |
3-N,5-N-bis(3-chloro-2-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-11-13(21)6-4-8-15(11)23-19(27)17-10-18(26(3)25-17)20(28)24-16-9-5-7-14(22)12(16)2/h4-10H,1-3H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZMQILJDWGCOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NN2C)C(=O)NC3=C(C(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.